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molecular formula C12H13N3O2 B474823 N-[4-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]acetamide CAS No. 184763-36-8

N-[4-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]acetamide

Cat. No. B474823
M. Wt: 231.25g/mol
InChI Key: VIPJLQIUGCUTJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05869516

Procedure details

Yield: 1.5 g of N-(4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)phenyl)acetamide (65% of theory), oil obtained analogously from 2-(4-aminophenyl)-5-methyl-2,4-dihydro-3-pyrazolone and trifluoroacetic anhydride is N-(4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-phenyl)trifluoroacetamide from 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3-pyrazolone and trifluoroacetic anhydride is N-(3-(4,5-dihydro-3-methy-5-oxo-1H-pyrazol-1-yl)-phenyl)trifluoroacetamide from 2-(3-aminophenyl)-5-methyl-2,4-dihydro-3-pyrazolone and acetic anhydride is N-(3-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-phenyl)acetamide from 5-methyl-2-(4-aminophenyl)-2,4-dihydro-3-pyrazolone (prepared in analogy to Example 10) and acetic anhydride is N-(4-(4,5-dihydro-3-methyl-5-oxo-5H-pyrazol-1-yl)-phenyl)acetamide and by reaction with 2-ethylaniline N-(4-(4-(2-ethylanilinomethylene)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)phenyl)acetamide, m.p.: 230° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:12](=[O:13])[CH2:11][C:10]([CH3:14])=[N:9]2)=[CH:4][CH:3]=1.F[C:16](F)(F)[C:17](OC(=O)C(F)(F)F)=[O:18]>>[CH3:14][C:10]1[CH2:11][C:12](=[O:13])[N:8]([C:5]2[CH:4]=[CH:3][C:2]([NH:1][C:17](=[O:18])[CH3:16])=[CH:7][CH:6]=2)[N:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C=C1)N1N=C(CC1=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=NN(C(C1)=O)C1=CC=C(C=C1)NC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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